molecular formula C20H16BrN3O2S2 B11333565 (5Z)-5-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11333565
M. Wt: 474.4 g/mol
InChI Key: RVQQPYYVNLESBP-UHFFFAOYSA-N
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Description

5-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of benzothiazepine and pyrimidine rings

Preparation Methods

The synthesis of 5-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions under which it is carried out.

Scientific Research Applications

5-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 5-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of structural features. Similar compounds include other benzothiazepine and pyrimidine derivatives, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H16BrN3O2S2

Molecular Weight

474.4 g/mol

IUPAC Name

5-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C20H16BrN3O2S2/c1-24-19(26)17(18(25)23-20(24)27)14-10-16(11-6-8-12(21)9-7-11)28-15-5-3-2-4-13(15)22-14/h2-9,16,26H,10H2,1H3,(H,23,25,27)

InChI Key

RVQQPYYVNLESBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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